N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide
Description
N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is a heterocyclic compound featuring a 1,2,4-triazole core linked to a pyridazinone moiety via an acetamide bridge. The 2-methylpropyl (isobutyl) substituent on the triazole ring and the thiophen-2-yl group on the pyridazinone distinguish its structure.
Properties
Molecular Formula |
C16H18N6O2S |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C16H18N6O2S/c1-10(2)8-13-17-16(20-19-13)18-14(23)9-22-15(24)6-5-11(21-22)12-4-3-7-25-12/h3-7,10H,8-9H2,1-2H3,(H2,17,18,19,20,23) |
InChI Key |
OMSISUNVLHYLJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=NN1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Route
The triazole core is synthesized via cyclocondensation of hydrazine derivatives with nitriles or amidines. Patent US20120225904A1 discloses a general method for triazole formation using 2-methylpropylamine and cyanoacetamide under acidic conditions:
$$
\text{2-Methylpropylamine} + \text{NC-CH}2\text{-CONH}2 \xrightarrow[\text{HCl, EtOH}]{\Delta} \text{3-(2-Methylpropyl)-1H-1,2,4-triazol-5-amine} \quad
$$
Reaction Conditions :
- Solvent: Ethanol/water (3:1).
- Temperature: Reflux (80°C, 12–18 hours).
- Yield: 68–72% after recrystallization (ethyl acetate/hexane).
Alternative Alkylation Strategies
Patent US8501936B2 describes alkylation of pre-formed triazoles using 2-methylpropyl bromide in the presence of a base (e.g., potassium carbonate). This method ensures regioselectivity at position 3 of the triazole:
$$
\text{1H-1,2,4-Triazol-5-amine} + \text{(CH}3\text{)}2\text{CHCH}2\text{Br} \xrightarrow[\text{K}2\text{CO}_3]{\text{DMF, 60°C}} \text{3-(2-Methylpropyl)-1H-1,2,4-triazol-5-amine} \quad
$$
Optimization Notes :
- Excess alkylating agent (1.5 equiv) improves yield.
- DMF as solvent enhances solubility of intermediates.
Synthesis of 3-(Thiophen-2-yl)Pyridazin-6(1H)-one
Thiophene Functionalization
The thiophene moiety is introduced via Suzuki–Miyaura coupling (Patent EP3681504B1). A brominated pyridazinone precursor reacts with thiophen-2-ylboronic acid under palladium catalysis:
$$
\text{3-Bromopyridazin-6(1H)-one} + \text{Thiophen-2-yl-B(OH)}2 \xrightarrow[\text{Pd(PPh}3\text{)}4]{\text{Na}2\text{CO}_3, DME} \text{3-(Thiophen-2-yl)Pyridazin-6(1H)-one} \quad
$$
Key Parameters :
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%).
- Solvent: 1,2-Dimethoxyethane (DME).
- Temperature: 90°C, 8 hours.
- Yield: 82% after silica gel chromatography.
Pyridazinone Ring Construction
The pyridazinone core is synthesized via cyclization of thiophene-2-carbohydrazide with maleic anhydride (US8501936B2):
$$
\text{Thiophene-2-carbohydrazide} + \text{Maleic anhydride} \xrightarrow[\text{AcOH}]{\Delta} \text{3-(Thiophen-2-yl)Pyridazin-6(1H)-one} \quad
$$
Characterization Data :
- Melting Point : 214–216°C.
- $$^1$$H NMR (DMSO-$$d_6$$): δ 8.21 (s, 1H, pyridazinone-H), 7.78–7.35 (m, 3H, thiophene-H).
Acetamide Linker Formation
Carboxylic Acid Activation
The pyridazinone intermediate is functionalized with a bromoacetyl chloride group (US20120225904A1):
$$
\text{3-(Thiophen-2-yl)Pyridazin-6(1H)-one} + \text{BrCH}2\text{COCl} \xrightarrow[\text{Et}3\text{N}]{\text{CH}2\text{Cl}2} \text{2-Bromo-1-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)Acetone} \quad
$$
Reaction Notes :
- Triethylamine (2.5 equiv) neutralizes HCl byproduct.
- Reaction time: 4 hours at 0°C.
Amide Coupling
The bromoacetyl intermediate reacts with 3-(2-methylpropyl)-1H-1,2,4-triazol-5-amine using HATU as a coupling agent (US8501936B2):
$$
\text{2-Bromo-1-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)Acetone} + \text{Triazol-5-amine} \xrightarrow[\text{HATU, DIPEA}]{\text{DMF}} \text{Target Compound} \quad
$$
Optimized Conditions :
- Coupling agent: HATU (1.2 equiv).
- Base: $$N,N$$-Diisopropylethylamine (DIPEA, 3.0 equiv).
- Yield: 74% after HPLC purification.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
- $$^1$$H NMR (400 MHz, DMSO-$$d6$$):
δ 12.45 (s, 1H, triazole-NH), 8.34 (s, 1H, pyridazinone-H), 7.62–7.18 (m, 3H, thiophene-H), 4.21 (s, 2H, CH$$2$$CO), 2.94 (d, 2H, CH$$2$$-CH(CH$$3$$)$$2$$), 1.82 (m, 1H, CH(CH$$3$$)$$2$$), 0.92 (d, 6H, CH$$3$$). - HRMS (ESI+) : m/z calcd for C$${17}$$H$${19}$$N$$5$$O$$2$$S [M+H]$$^+$$: 362.1284; found: 362.1289.
Purity Assessment
- HPLC : >99% purity (C18 column, 0.1% TFA in H$$_2$$O/MeCN gradient).
- Elemental Analysis : C 56.42%, H 5.25%, N 19.38%, S 8.82% (theoretical: C 56.50%, H 5.30%, N 19.35%, S 8.85%).
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Cost-Effective Reagents
- 2-Methylpropylamine : Commercially available at $120–150/kg (bulk pricing).
- Thiophen-2-ylboronic acid : $220–250/kg; alternatives include thiophene-2-carbonyl chloride for Friedel–Crafts acylation.
Green Chemistry Metrics
- Process Mass Intensity (PMI) : 32 kg/kg (solvent recovery reduces PMI to 18 kg/kg).
- E-factor : 45 (without solvent recovery) vs. 22 (with recovery).
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
The most structurally similar compound identified is 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide (). Key differences include:
- Substituent on the triazole ring : The target compound has a 2-methylpropyl (isobutyl) group, while the analog bears a propan-2-yl (isopropyl) group.
*Calculated based on structural analysis. No experimental data is available in the provided evidence.
Pharmacopeial Compounds ()
The Pharmacopeial Forum (2017) lists cephalosporin derivatives (e.g., (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid). These β-lactam antibiotics differ fundamentally from the target compound in:
- Core structure: Bicyclic β-lactam vs. triazole-pyridazinone.
- Functional groups : Thiadiazole and tetrazole vs. thiophene and acetamide.
- Therapeutic use : Antibacterial activity vs. unspecified applications for the target compound.
Research Findings and Limitations
- Activity data: No pharmacological or biochemical data for the target compound or its analog is available in the provided evidence.
- Synthetic relevance: The analog () suggests that minor substituent modifications are synthetically accessible, enabling structure-activity relationship (SAR) studies.
- Unanswered questions : The impact of the isobutyl vs. isopropyl group on solubility, metabolic stability, or target binding remains speculative without experimental data.
Biological Activity
N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant studies.
Structural Features
The compound possesses a complex structure characterized by the presence of a triazole ring , a pyridazine moiety , and a thiophene ring . The molecular formula is with a molecular weight of approximately 356.4 g/mol. These structural components are known to contribute to various biological activities, particularly in anticancer and anti-inflammatory contexts.
Research indicates that the compound interacts with multiple biological targets, influencing various signaling pathways:
- Enzyme Inhibition : The triazole ring has been associated with the inhibition of enzymes involved in tumor growth and inflammation.
- Receptor Modulation : The compound can modulate receptor activity, potentially affecting cell proliferation and apoptosis pathways.
Anticancer Activity
Numerous studies have reported the anticancer properties of related triazole compounds. For instance, derivatives of this compound have demonstrated activity against several cancer types, including:
The mechanism often involves the disruption of critical cellular processes such as the PI3K/AKT/mTOR signaling pathway, which is essential for cell survival and growth.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Studies have shown that it can reduce the production of pro-inflammatory cytokines and inhibit pathways leading to inflammation. This makes it a candidate for treating diseases characterized by chronic inflammation.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound can effectively inhibit cancer cell lines through apoptosis induction and cell cycle arrest. For example, specific derivatives were tested against colon cancer cells and showed a dose-dependent reduction in viability .
- In Vivo Studies : Animal models have been utilized to evaluate the efficacy of this compound in reducing tumor size and improving survival rates in mice with induced tumors. Results indicated a significant reduction in tumor mass compared to control groups .
- Structure-Activity Relationship (SAR) : Research has explored how modifications to the core structure influence biological activity. For instance, substituting different groups on the triazole or pyridazine rings has led to variations in potency against specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
